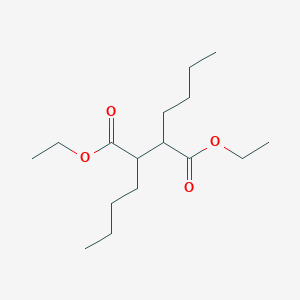

Diethyl 2,3-dibutylsuccinate

Description

Diethyl 2,3-dibutylsuccinate (CAS: 33324-52-6) is a succinic acid derivative esterified at the 2- and 3-positions with butyl groups and at the terminal carboxyl groups with ethyl esters. Its molecular formula is C₁₆H₃₀O₄, with a molar mass of 286.41 g/mol. This compound is characterized by its branched alkyl substituents, which influence its physical properties (e.g., hydrophobicity, boiling point) and reactivity in synthetic or catalytic applications .

Properties

IUPAC Name |

diethyl 2,3-dibutylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-5-9-11-13(15(17)19-7-3)14(12-10-6-2)16(18)20-8-4/h13-14H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFNAJGCHRWCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CCCC)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-dibutylsuccinate can be synthesized through the condensation of succinic acid diester with butyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction typically involves the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure consistent quality and high output. The process may include steps such as distillation, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-dibutylsuccinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or other reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different esters or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Diethyl 2,3-dibutylsuccinate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the construction of various organic compounds through reactions such as esterification and transesterification. The compound's structure allows it to participate in diverse chemical reactions, making it a versatile tool for chemists .

Catalysis

This compound is utilized in the formulation of titanium-magnesium catalysts for propylene polymerization. It functions as a stereoregulating component, enhancing the stereospecificity of the resulting polypropylene. The use of this compound in this context allows for the production of polymers with broad molecular-mass distribution, which is critical for applications requiring specific material properties .

Biological Applications

Metabolic Studies

In biological research, this compound has potential applications in studies involving enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into biochemical processes and enzyme mechanisms .

Therapeutic Research

Ongoing research is exploring the therapeutic effects of this compound, particularly its interactions with biological systems. This includes investigations into its pharmacological properties and potential health benefits.

Industrial Applications

Polymer Production

The compound is significant in the production of polymers and plastics. Its chemical properties make it suitable for use in various industrial processes, including the manufacture of flexible plastics and coatings. The ability to modify its structure allows for tailored properties in end products .

Chemical Manufacturing

this compound is also employed in the synthesis of other chemicals and materials. It can be used as an intermediate in the production of surfactants and other functional additives that enhance product performance across different applications .

Case Study 1: Polymerization Catalysts

A study conducted on the use of this compound as a component in titanium-magnesium catalysts demonstrated significant improvements in polypropylene production rates and stereospecificity. The results indicated that incorporating this compound led to enhanced control over polymer characteristics, resulting in materials suitable for high-performance applications such as automotive parts and packaging materials .

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction between this compound and specific enzymes revealed insights into metabolic pathways involving fatty acid metabolism. The compound was shown to influence enzyme activity positively, suggesting potential applications in metabolic engineering and biocatalysis .

Mechanism of Action

The mechanism by which diethyl 2,3-dibutylsuccinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and metabolic reactions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Yield

Diethyl 2,3-Diisopropylsuccinate (CAS: N/A)

- Molecular Formula : C₁₄H₂₆O₄; Molar Mass : 258.36 g/mol .

- Key Differences : Replacing butyl with isopropyl groups reduces steric bulk and molecular weight.

- Applications : Used as a catalyst in polypropylene production to broaden molecular weight distribution (PDI: 5–15). The smaller isopropyl groups create less steric hindrance, enabling diverse catalytic environments .

- Reactivity : Higher electrophilicity at ester groups due to reduced alkyl chain length compared to dibutylsuccinate.

Diethyl (2R,3R)-2,3-Bis(benzyloxy)succinate (CAS: 77312-71-1)

- Molecular Formula : C₂₂H₂₆O₆; Molar Mass : 386.44 g/mol .

- Key Differences : Benzyloxy substituents introduce aromaticity and polarity, enhancing solubility in polar solvents (e.g., DMF, acetone).

- Stereochemistry : The (2R,3R) configuration dictates spatial arrangement, influencing chiral recognition in catalysis or pharmaceutical synthesis.

Functional Group Modifications

Dimethyl 2-Oxosuccinate (CAS: 25007-54-9)

- Molecular Formula : C₆H₈O₅; Molar Mass : 160.12 g/mol .

- Key Differences : Ketone groups at the 2-position increase electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). Unlike dibutylsuccinate, this compound lacks alkyl chains, resulting in higher polarity and lower thermal stability.

Diethyl 2,3-Dioxobutanedioate (CAS: 59743-08-7)

Stereochemical and Isomeric Variations

(2R,3R)-Diethyl 2-(Cinnamoyloxy)-3-hydroxysuccinate (S1i)

- Synthesis : Yield: 18%; E/Z isomer ratio: 92:8. The cinnamoyloxy group introduces π-conjugation, enabling UV-vis activity .

- Comparison : The hydroxyl group at the 3-position increases hydrogen-bonding capacity, unlike the fully esterified dibutylsuccinate.

(2R,3R)-Diethyl 2-(But-2-en-1-yloxy)-3-hydroxysuccinate (S1c)

Physicochemical Properties

Biological Activity

Diethyl 2,3-dibutylsuccinate (DBS) is an organic compound classified as a diester derived from succinic acid, with the molecular formula CHO. This compound has gained attention due to its diverse applications in chemistry and biology, particularly in the fields of catalysis and polymer synthesis. This article explores the biological activity of DBS, focusing on its biochemical properties, mechanisms of action, and potential applications in various scientific domains.

Overview of this compound

DBS is synthesized through the esterification of succinic acid with butanol. The structure features two butyl groups attached to the 2 and 3 positions of the succinate backbone. Its unique chemical properties make it a valuable component in various industrial processes, particularly in catalysis for polymer production.

1. Role in Metabolic Pathways

DBS is structurally related to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, which is essential for cellular respiration and energy production. Succinate has been shown to modulate mitochondrial activity and influence cellular processes such as:

- Microglial Polarization : Succinate can affect microglial activation states, which are crucial for neuroinflammation and neurodegenerative diseases.

- Reactive Oxygen Species (ROS) Production : It reduces mitochondrial fission and ROS production, contributing to cellular homeostasis.

DBS acts primarily as a stereoregulating component in titanium-magnesium catalysts used for propylene polymerization. This role enhances the stereospecificity of polymer chains formed during the polymerization process. The compound’s ability to influence catalytic activity is attributed to its structural characteristics that allow it to interact effectively with catalyst systems .

Case Study 1: Catalytic Applications

A study highlighted the effectiveness of DBS as an internal electron donor in Ziegler-Natta catalysis. The incorporation of DBS into catalyst formulations significantly improved the catalytic performance, yielding polypropylene with high stereospecificity (up to 98%) and enhanced molecular weight distribution .

| Catalyst Type | Yield (kg PP/g cat) | Stereospecificity (%) |

|---|---|---|

| G-1 Catalyst | 1.2 | 90 |

| G-2 Catalyst | 10-15 | 96-98 |

This improvement demonstrates DBS's potential in optimizing polymer production processes.

Case Study 2: Plasticizer Research

Research into alternative plasticizers has identified DBS as a promising candidate due to its favorable properties. It was tested for compatibility with various polymers, showing significant potential for use in poly(vinyl chloride) (PVC) compositions. The study indicated that DBS could effectively lower the glass transition temperature (Tg) of PVC while maintaining compatibility with polar groups within the polymer matrix .

Q & A

Q. What safety protocols are critical when handling this compound in catalytic or kinetic studies?

- Methodological Answer : Follow OSHA guidelines for ester handling: use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Monitor air quality for volatile organic compounds (VOCs) using gas detectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.